N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine
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Overview
Description
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine: is a silane compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine typically involves the reaction of octylsilane derivatives with methylamine under controlled conditions. The process generally includes:
Reacting octylsilane with methylamine: This step involves the nucleophilic substitution reaction where the octyl group is introduced to the silicon atom.
Addition of trimethylsilyl groups: This is achieved through the reaction with trimethylchlorosilane in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: These reactors allow for better control over reaction conditions and improved scalability.
Purification steps: Techniques such as distillation and recrystallization are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: Nucleophilic substitution reactions are common, where the silicon atom can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, ozone.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
Silanol derivatives: Formed through oxidation reactions.
Simpler silane compounds: Resulting from reduction reactions.
Substituted silanes: Produced via nucleophilic substitution.
Scientific Research Applications
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine involves its interaction with various molecular targets:
Silicon-oxygen bonds: The compound can form stable silicon-oxygen bonds, which are crucial in its applications in materials science.
Hydrophobic interactions: The octyl groups contribute to the hydrophobic nature of the compound, enhancing its compatibility with organic substrates.
Catalytic activity: In some reactions, the compound can act as a catalyst, facilitating the formation of desired products through its unique chemical structure.
Comparison with Similar Compounds
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine can be compared with other similar organosilicon compounds:
N,1,1-Trimethyl-N-(methyl(vinyl)silyl)-1-vinylsilanamine: This compound has vinyl groups instead of octyl groups, leading to different reactivity and applications.
N,1,1-Trimethyl-N-(methyl(phenyl)silyl)-1-phenylsilanamine: The presence of phenyl groups imparts different chemical properties, making it suitable for different applications.
1,3-Diphenyltetramethyldisilazane: This compound has phenyl groups and a different silicon-nitrogen bonding pattern, resulting in unique chemical behavior.
Conclusion
This compound is a versatile organosilicon compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with different molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
69519-51-3 |
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Molecular Formula |
C20H46NSi2 |
Molecular Weight |
356.8 g/mol |
InChI |
InChI=1S/C20H46NSi2/c1-7-9-11-13-15-17-19-22(4)21(3)23(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 |
InChI Key |
NHMNAXJTZKQQNV-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Si](C)N(C)[Si](C)(C)CCCCCCCC |
Canonical SMILES |
CCCCCCCC[Si](C)N(C)[Si](C)(C)CCCCCCCC |
Origin of Product |
United States |
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